

# (2R)-1-Methoxypropan-2-amine: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: (2R)-1-methoxypropan-2-amine

Cat. No.: B1588799

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This guide provides an in-depth technical overview of **(2R)-1-methoxypropan-2-amine**, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, properties, applications, and analytical characterization.

## Introduction

**(2R)-1-methoxypropan-2-amine**, a stereoisomer of 1-methoxy-2-propylamine, is a crucial chiral amine valued for its role in asymmetric synthesis. The precise spatial arrangement of its functional groups—a primary amine and a methoxy group—originating from a chiral center, makes it an indispensable synthon for creating complex, enantiomerically pure molecules. The biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry; therefore, access to enantiopure building blocks like **(2R)-1-methoxypropan-2-amine** is paramount for the development of safe and efficacious products.

## Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of **(2R)-1-methoxypropan-2-amine** is essential for its effective use and handling in a laboratory setting. The key identifiers and physicochemical properties are summarized in the table below.

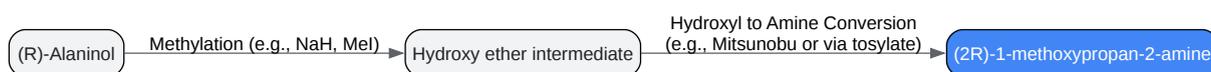
Property	Value
CAS Number	99636-38-1[1]
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO
Molecular Weight	89.14 g/mol [2]
IUPAC Name	(2R)-1-methoxypropan-2-amine
Synonyms	(R)-(-)-1-Methoxy-2-propylamine, (R)-1-Methoxy-2-propanamine
Appearance	Colorless to light yellow liquid
Boiling Point	92.5-93.5 °C
Density	0.845 g/mL at 25 °C
Flash Point	9 °C
Solubility	Soluble in water

## Synthesis of (2R)-1-Methoxypropan-2-amine: A Tale of Two Routes

The synthesis of enantiomerically pure **(2R)-1-methoxypropan-2-amine** can be broadly approached through two distinct strategies: traditional chemical synthesis and modern biocatalytic methods. The choice of route is often dictated by factors such as scalability, cost, desired enantiomeric purity, and environmental impact.

### Chemical Synthesis from (R)-Alaninol

A well-established chemical route to **(2R)-1-methoxypropan-2-amine** begins with the readily available chiral precursor, (R)-alaninol. This method leverages the existing stereocenter of the starting material to construct the target molecule.



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Caption: Chemical synthesis pathway from (R)-alaninol.

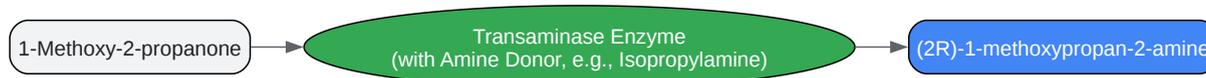
Experimental Protocol: Synthesis from (R)-Alaninol (Conceptual)

This protocol outlines a general, conceptual procedure for the synthesis of **(2R)-1-methoxypropan-2-amine** from (R)-alaninol. Note: This is a representative protocol and requires optimization and adherence to all laboratory safety standards. Specific reagents and conditions may vary based on literature procedures.

- **Protection of the Amine:** The amino group of (R)-alaninol is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
- **Methylation of the Hydroxyl Group:** The protected (R)-alaninol is then treated with a strong base, such as sodium hydride, followed by the addition of an alkylating agent like methyl iodide to form the corresponding methyl ether.
- **Deprotection of the Amine:** The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield **(2R)-1-methoxypropan-2-amine**.
- **Purification:** The final product is purified by distillation or chromatography to achieve the desired level of purity.

## Biocatalytic Synthesis via Transamination

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. The use of enzymes, particularly transaminases, offers high enantioselectivity and operates under mild reaction conditions. This route typically employs the prochiral ketone, 1-methoxy-2-propanone, as the starting material.



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Caption: Biocatalytic synthesis of **(2R)-1-methoxypropan-2-amine**.

### Experimental Protocol: Transaminase-Catalyzed Synthesis

The following is a representative protocol for the biocatalytic synthesis of **(2R)-1-methoxypropan-2-amine** using a transaminase.

Step	Procedure
1. Reaction Setup	In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. The prochiral ketone, 1-methoxy-2-propanone, and an amine donor (e.g., isopropylamine) are added to the solution. Pyridoxal 5'-phosphate (PLP), a crucial cofactor for transaminases, is also included.
2. Enzyme Addition	The selected transaminase enzyme (as a whole-cell catalyst or purified enzyme) is added to the reaction mixture. The reaction is then stirred at a controlled temperature (e.g., 30-40 °C).
3. Reaction Monitoring	The progress of the reaction is monitored by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product.
4. Work-up and Isolation	Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted, and the product is isolated by extraction and subsequent distillation.

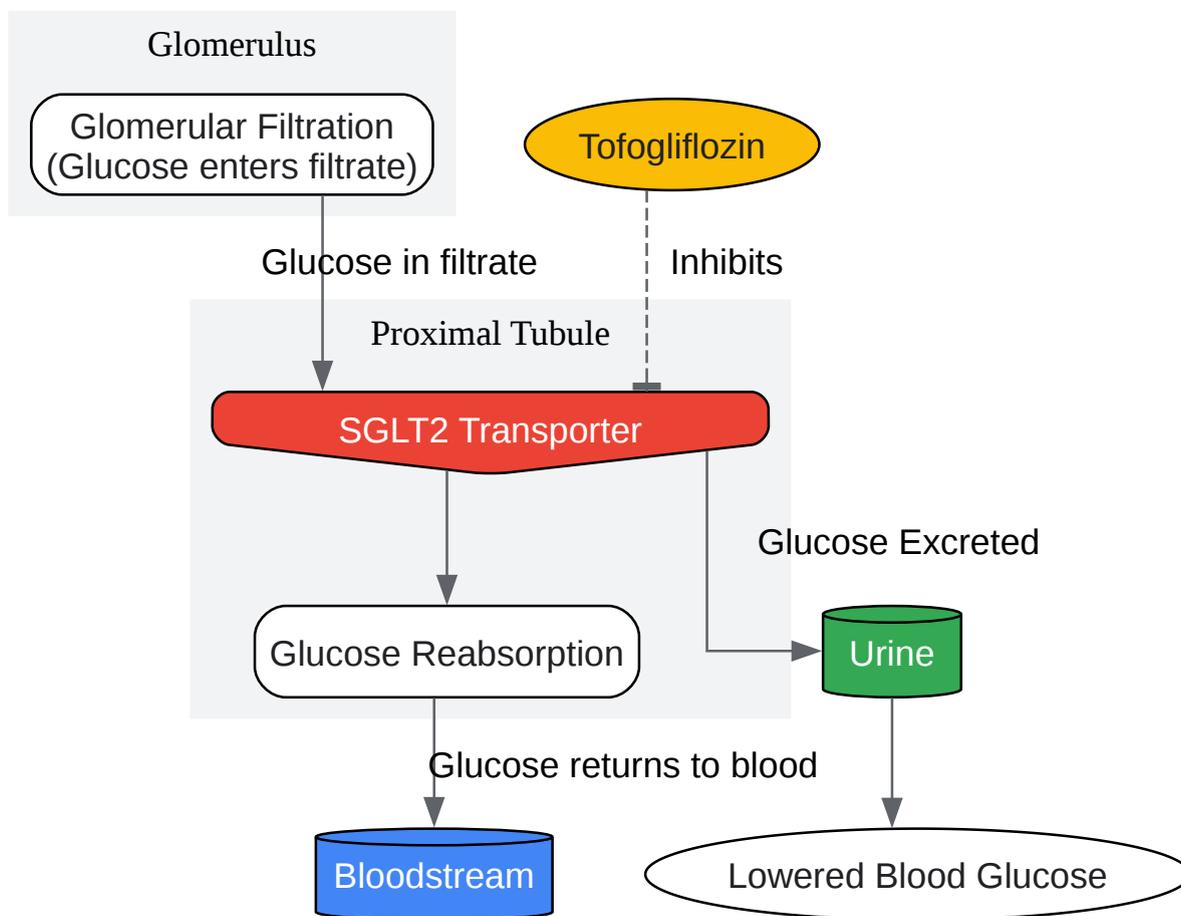
## Application in Drug Development: The Case of Tofogliflozin

The utility of **(2R)-1-methoxypropan-2-amine** as a chiral building block is exemplified in the synthesis of Tofogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[3][4]

The **(2R)-1-methoxypropan-2-amine** moiety is incorporated into a side chain of the Tofogliflozin molecule. This specific stereochemistry is critical for the drug's high affinity and selectivity for the SGLT2 transporter.

### SGLT2 Inhibition Signaling Pathway

SGLT2 inhibitors like Tofogliflozin exert their therapeutic effect by targeting the SGLT2 protein located in the proximal convoluted tubule of the kidneys. By inhibiting this transporter, they prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

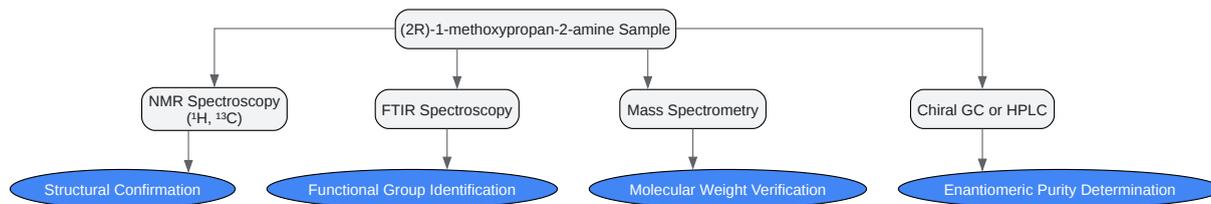


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Caption: Mechanism of action of Tofogliflozin via SGLT2 inhibition.

## Analytical Characterization

Ensuring the chemical and enantiomeric purity of **(2R)-1-methoxypropan-2-amine** is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.



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Caption: Workflow for the analytical characterization of **(2R)-1-methoxypropan-2-amine**.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. Key expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, signals for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons. The amine protons may appear as a broad singlet.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct signals for each of the four carbon atoms in the molecule, confirming the carbon skeleton.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorptions include N-H stretching vibrations for the primary amine (typically a doublet around  $3300\text{-}3400\text{ cm}^{-1}$ ), C-H stretching vibrations, and a C-O stretching vibration for the ether linkage.

## Chromatographic Analysis for Enantiomeric Purity

- Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the enantiomeric purity (e.p.) or enantiomeric

excess (e.e.) of **(2R)-1-methoxypropan-2-amine**. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

#### Experimental Protocol: Chiral HPLC Method Development (General Approach)

- **Column Selection:** A variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) should be screened.
- **Mobile Phase Screening:** Different mobile phase compositions (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase) are tested to achieve separation.
- **Optimization:** Once a suitable column and mobile phase are identified, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to improve resolution and analysis time.
- **Validation:** The developed method should be validated for its accuracy, precision, linearity, and robustness.

## Safety and Handling

**(2R)-1-methoxypropan-2-amine** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is important to consult the Safety Data Sheet (SDS) before handling this chemical.

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.
- **Inhalation:** Avoid breathing vapors or mist.
- **Fire Safety:** Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.

## Conclusion

**(2R)-1-methoxypropan-2-amine** is a valuable and versatile chiral building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific synthesis, whether through chemical or biocatalytic routes, is a key enabling technology for the development of enantiomerically pure active ingredients. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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